molecular formula C6H4Cl2N2O2 B13974014 Isonicotinohydroxamic acid, 2,6-dichloro- CAS No. 57803-70-0

Isonicotinohydroxamic acid, 2,6-dichloro-

Cat. No.: B13974014
CAS No.: 57803-70-0
M. Wt: 207.01 g/mol
InChI Key: XFGUWVXEXZICLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isonicotinohydroxamic acid, 2,6-dichloro- is a chemical compound with the molecular formula C6H4Cl2N2O2. It is a derivative of isoniazid, which is an anti-tuberculosis drug. This compound has garnered interest due to its potential therapeutic applications in various diseases, including cancer, bacterial infections, and neurodegenerative disorders.

Preparation Methods

The preparation of isonicotinohydroxamic acid, 2,6-dichloro- involves synthetic routes that typically include the chlorination of isonicotinic acid derivatives. One common method involves the reaction of 2,6-dichloropyridine with hydroxylamine under controlled conditions to yield the desired product. The reaction conditions often require specific temperatures and pH levels to ensure the successful formation of the compound .

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of catalysts and specific reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Isonicotinohydroxamic acid, 2,6-dichloro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydroxamic acid derivatives.

    Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Isonicotinohydroxamic acid, 2,6-dichloro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential to induce systemic resistance in plants against pathogens, making it a valuable tool in agricultural research.

    Medicine: Research has explored its potential therapeutic applications in treating diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of isonicotinohydroxamic acid, 2,6-dichloro- involves its interaction with specific molecular targets. In plants, it induces systemic resistance by activating defense pathways and increasing the production of chitinase, an enzyme that degrades fungal cell walls . In medical applications, its mechanism may involve the inhibition of specific enzymes or pathways critical to the survival of cancer cells or bacteria.

Comparison with Similar Compounds

Isonicotinohydroxamic acid, 2,6-dichloro- can be compared with other similar compounds such as:

    Isonicotinic acid: A precursor in the synthesis of isonicotinohydroxamic acid derivatives.

    2,6-Dichloroisonicotinic acid: Known for its role in inducing plant resistance.

    Hydroxamic acids: A broader class of compounds with similar functional groups and potential therapeutic applications.

The uniqueness of isonicotinohydroxamic acid, 2,6-dichloro- lies in its dual role in both plant defense mechanisms and potential medical applications, making it a versatile compound in scientific research .

Properties

CAS No.

57803-70-0

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207.01 g/mol

IUPAC Name

2,6-dichloro-N-hydroxypyridine-4-carboxamide

InChI

InChI=1S/C6H4Cl2N2O2/c7-4-1-3(6(11)10-12)2-5(8)9-4/h1-2,12H,(H,10,11)

InChI Key

XFGUWVXEXZICLY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C(=O)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.